Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate, also known by its IUPAC name, is an organic compound characterized by a complex structure that includes a chlorinated aromatic ring and an ester functional group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is cataloged under the CAS number 71548-65-7.
The compound can be synthesized through various chemical processes, which are detailed in the synthesis section below. It is primarily produced in laboratory settings and may be available from chemical suppliers for research purposes.
Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate belongs to the class of esters, specifically those derived from aromatic alcohols and fatty acids. Its structure features a chlorobenzyl moiety attached to a phenoxy group, making it of interest in both organic synthesis and biological research.
The synthesis of ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate typically involves several key steps:
The molecular formula of ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate is , and its molecular weight is approximately .
CCCCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate can participate in several significant chemical reactions:
The mechanism of action for ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate involves its interaction with specific molecular targets within biological systems. This compound may bind to certain enzymes or receptors, thereby modulating their activity and leading to various biological effects, such as potential anticancer properties through inhibition of cell proliferation pathways.
Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate has diverse applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: